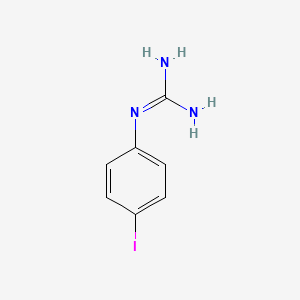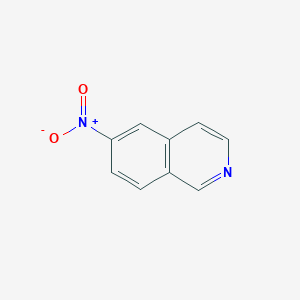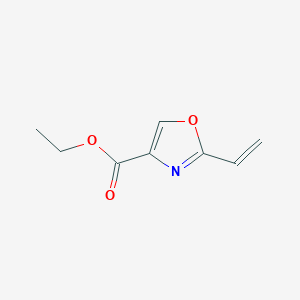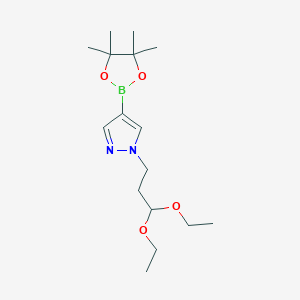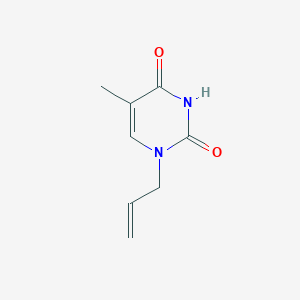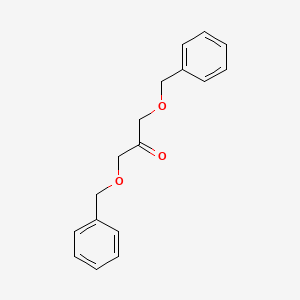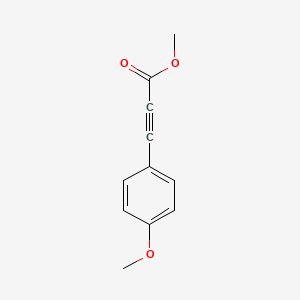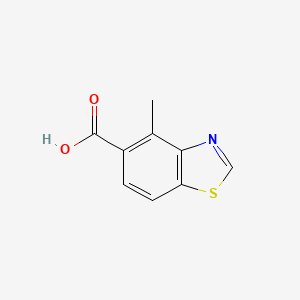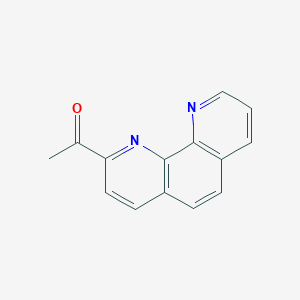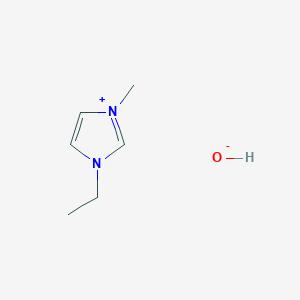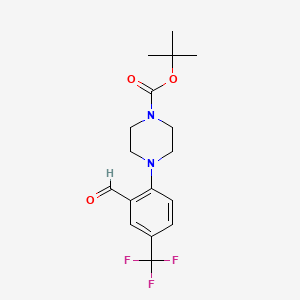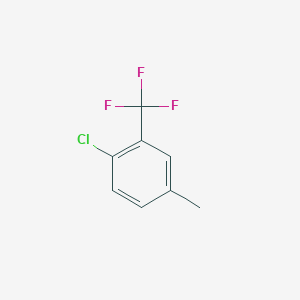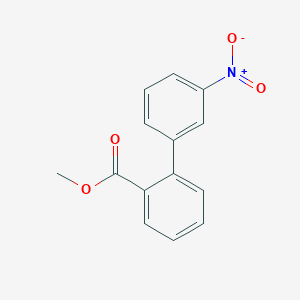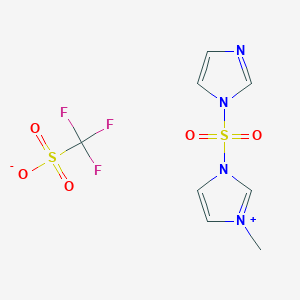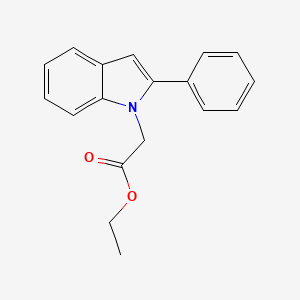
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
Descripción general
Descripción
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate, also known as ethyl phenylacetate or ethyl phenylacetylglycinate, is an organic compound that is commonly used in scientific research. It is an ester of phenylacetic acid and ethanol, and is a colorless, odorless liquid with a slightly sweet taste. It is soluble in water and alcohol, and has a molecular weight of 212.27 g/mol. Ethyl phenylacetate is a versatile compound that is used in a variety of scientific applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments. In
Aplicaciones Científicas De Investigación
Application in Cancer Treatment
Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Application in Microbial Treatment
Indole derivatives have also been used in the treatment of various microbial infections . Their unique chemical structure allows them to interact with microbial cells in a way that can inhibit their growth or kill them outright .
Application in Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from mental health disorders to physical ailments .
Antiviral Applications
Indole derivatives possess antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Applications
Indole derivatives have anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions, providing relief from symptoms and helping to reduce inflammation .
Antioxidant Applications
Indole derivatives have antioxidant properties . They have been used in various applications to help protect the body from the damaging effects of free radicals .
Anti-HIV Applications
Indole derivatives have shown potential in the treatment of HIV . They have been used in the development of anti-HIV agents, showing inhibitory activity against the virus .
Antimicrobial Applications
Indole derivatives have antimicrobial properties . They have been used in the treatment of various microbial infections, providing relief from symptoms and helping to reduce microbial growth .
Antitubercular Applications
Indole derivatives have antitubercular activities . They have been used in the development of antitubercular agents, showing inhibitory activity against Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have antidiabetic properties . They have been used in the treatment of diabetes, helping to regulate blood sugar levels and improve insulin sensitivity .
Antimalarial Applications
Indole derivatives have antimalarial activities . They have been used in the development of antimalarial agents, showing inhibitory activity against various species of Plasmodium, the parasite that causes malaria .
Anticholinesterase Applications
Indole derivatives have anticholinesterase activities . They have been used in the treatment of conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine, a neurotransmitter .
Propiedades
IUPAC Name |
ethyl 2-(2-phenylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVURAYNPDJRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470750 | |
| Record name | Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |
CAS RN |
65746-57-8 | |
| Record name | Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



